4-Chloro-3-(trifluoromethyl)phenol

Description

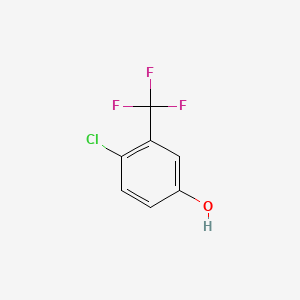

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-2-1-4(12)3-5(6)7(9,10)11/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFPIEUWXNRPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00212146 | |

| Record name | Phenol, p-chloro-m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-93-5 | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-(trifluoromethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, p-chloro-m-trifluoromethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00212146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORO-3-(TRIFLUOROMETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DRC93J3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethyl-substituted aromatic compounds stand out as privileged scaffolds. Their unique electronic properties and metabolic stability make them indispensable building blocks in the design of novel therapeutic agents and advanced materials. Among these, 4-Chloro-3-(trifluoromethyl)phenol has emerged as a particularly valuable intermediate. This technical guide, designed for the discerning researcher and drug development professional, provides a comprehensive exploration of this compound, from its fundamental physical and chemical properties to its synthesis and diverse applications. As a senior application scientist, the aim is to not only present data but to also offer insights into the causality behind experimental choices and to ground all information in authoritative, verifiable sources.

Physicochemical Properties: The Foundation of Reactivity and Function

The physical and chemical characteristics of this compound dictate its behavior in both chemical reactions and biological systems. A summary of these properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClF₃O | [1] |

| Molecular Weight | 196.55 g/mol | [1] |

| CAS Number | 6294-93-5 | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 43 °C | [2] |

| Boiling Point | 120-122 °C at 27 Torr | [2] |

| Solubility | Insoluble in water; soluble in common organic solvents such as methanol, ethanol, and chloroform. | [3] |

| pKa | The pKa of 3-(Trifluoromethyl)phenol is 9.08. The additional electron-withdrawing chloro group in the para position is expected to further increase the acidity, resulting in a lower pKa. | [4] |

The presence of both a chloro and a trifluoromethyl group on the phenolic ring significantly influences its electronic properties. The trifluoromethyl group, a strong electron-withdrawing group, enhances the acidity of the phenolic proton, making it more acidic than phenol itself. This increased acidity is a key factor in its reactivity, particularly in nucleophilic substitution reactions where the formation of a phenoxide ion is required.

Molecular Structure

The spatial arrangement of the atoms and functional groups in this compound is fundamental to its chemical identity and reactivity.

Caption: Chemical structure of this compound.

Spectral Data: A Fingerprint of the Molecule

Spectroscopic analysis provides invaluable information about the structure and purity of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent protons. The chemical shifts would be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the substituents, providing further confirmation of the structure.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum would display characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-Cl stretching (around 700-800 cm⁻¹), and strong C-F stretching bands (typically in the 1000-1400 cm⁻¹ region).[1][5]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (196.55 g/mol ). The isotopic pattern of the molecular ion peak would reveal the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic fragments.

Synthesis and Purification: From Starting Materials to a Pure Compound

The most common and industrially viable method for the synthesis of this compound is through the diazotization of 4-chloro-3-(trifluoromethyl)aniline followed by hydrolysis of the resulting diazonium salt, a process known as the Sandmeyer reaction.

Caption: Synthetic pathway for this compound via the Sandmeyer reaction.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative procedure adapted from patented industrial processes for a similar compound and should be performed by qualified chemists with appropriate safety precautions.[6][7]

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Water

-

Ice

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, carefully add 4-chloro-3-(trifluoromethyl)aniline to a mixture of concentrated sulfuric acid and water, while maintaining the temperature below 80°C to ensure complete dissolution and formation of the aniline sulfate salt.

-

Cool the resulting solution to 0-10°C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled aniline sulfate solution, ensuring the temperature is maintained below 10°C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization.

-

-

Hydrolysis of the Diazonium Salt:

-

In a separate reaction vessel, prepare a solution of copper(II) sulfate in water and heat it to 75-85°C.

-

To this hot copper sulfate solution, add a water-insoluble organic solvent such as toluene.

-

Slowly and carefully add the previously prepared cold diazonium salt solution to the hot copper sulfate/toluene mixture. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to maintain the reaction temperature within the desired range.

-

After the addition is complete, continue to stir the mixture at 75-85°C for an additional hour to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic (toluene) layer.

-

Extract the aqueous layer with additional portions of toluene.

-

Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the toluene solution under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system to yield the final product of high purity.

-

Chemical Reactivity: A Versatile Synthetic Intermediate

The presence of the phenolic hydroxyl group and the activated aromatic ring makes this compound a versatile intermediate for a variety of chemical transformations.

O-Alkylation and O-Acylation

The acidic phenolic proton can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for facile O-alkylation and O-acylation reactions. A prominent example is the Williamson ether synthesis.

Caption: Generalized scheme for the Williamson ether synthesis.

This reaction is crucial in the synthesis of many pharmaceuticals, including kinase inhibitors, where a diaryl ether linkage is a common structural motif.

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[8] However, the presence of the deactivating chloro and trifluoromethyl groups, as well as steric hindrance, will influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation/acylation.[9][10][11] The positions ortho to the hydroxyl group are the most likely sites for substitution.

Applications in Drug Discovery and Development

The unique combination of a halogen atom, a trifluoromethyl group, and a phenolic hydroxyl moiety makes this compound a highly sought-after building block in the design of bioactive molecules. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[12]

Kinase Inhibitors in Oncology

A significant application of this compound is in the synthesis of multi-kinase inhibitors for cancer therapy. The renowned drug Sorafenib (Nexavar®) is a prime example. Sorafenib is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The synthesis of Sorafenib involves the formation of a urea linkage with 4-chloro-3-(trifluoromethyl)phenyl isocyanate, which is derived from the corresponding aniline, a close synthetic precursor to the phenol.[13][14]

Furthermore, derivatives of this compound have been investigated as potent inhibitors of various kinases, including KDR (Kinase insert Domain-containing Receptor) and c-KIT kinase, which are crucial targets in oncology.[15][16][17]

Other Therapeutic Areas

The versatility of this scaffold extends beyond oncology. Its derivatives have been explored for a range of therapeutic applications, leveraging the favorable physicochemical properties imparted by the trifluoromethyl and chloro substituents.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat when handling this compound.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of accidental exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly in the realm of pharmaceutical research and development. Its unique structural features and predictable reactivity provide a robust platform for the construction of complex and biologically active molecules. This guide has provided a comprehensive overview of its physical and chemical properties, detailed a reliable synthetic protocol, explored its key chemical reactions, and highlighted its significant applications in medicinal chemistry. For the practicing scientist, a thorough understanding of this versatile building block is essential for the continued innovation of novel therapeutics and functional materials.

References

- 1. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. 4-Trifluoromethylphenol CAS#: 402-45-9 [m.chemicalbook.com]

- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 5. rtilab.com [rtilab.com]

- 6. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. ocw.uci.edu [ocw.uci.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. jelsciences.com [jelsciences.com]

- 13. WO2008043446A1 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl)]carbamoyl}amino)-3-fluorophenoxy]-n-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-(trifluoromethyl)phenol is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a trifluoromethyl group and a chlorine atom on a phenol ring, imparts a distinct set of physicochemical properties that make it a valuable intermediate in the synthesis of a wide range of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the presence of the chloro and hydroxyl substituents, creates a versatile platform for various chemical transformations.[1] This guide provides a comprehensive overview of the synthesis, chemical structure, spectroscopic properties, reactivity, and key applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 1, a trifluoromethyl group at position 3, and a chlorine atom at position 4.

}

Caption: Chemical Structure of this compoundTable 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | [2] |

| Molecular Weight | 196.55 g/mol | [2] |

| CAS Number | 6294-93-5 | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 120-122 °C at 27 Torr | [4] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | [3] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a readily available starting material, 1-chloro-2-trifluoromethylbenzene. The overall synthetic pathway involves nitration, reduction of the nitro group to an amine, and subsequent diazotization followed by hydrolysis to yield the desired phenol.

}

Caption: General Synthetic Workflow for this compoundExperimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from established chemical literature for analogous compounds.[5][6][7]

Step 1: Nitration of 1-Chloro-2-trifluoromethylbenzene

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.

-

Addition of Nitrating Agent: Cool the sulfuric acid in an ice bath and slowly add concentrated nitric acid dropwise while maintaining the temperature below 10 °C.

-

Addition of Starting Material: To this nitrating mixture, add 1-chloro-2-trifluoromethylbenzene dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.[5]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 4-chloro-3-nitro-2-trifluoromethylbenzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.

Step 2: Reduction to 4-Chloro-3-(trifluoromethyl)aniline

-

Reaction Setup: In a round-bottom flask, suspend the synthesized 4-chloro-3-nitro-2-trifluoromethylbenzene in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Reaction: Heat the mixture to reflux and stir for several hours until the reduction is complete (monitored by TLC or GC).

-

Work-up: After cooling, filter the reaction mixture to remove the catalyst. If an acid was used, neutralize the filtrate with a base (e.g., sodium carbonate). Extract the product, 4-chloro-3-(trifluoromethyl)aniline, with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Diazotization and Hydrolysis to this compound

-

Formation of Diazonium Salt: Dissolve the 4-chloro-3-(trifluoromethyl)aniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice-salt bath.[6][7]

-

Addition of Sodium Nitrite: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature strictly below 5 °C to form the diazonium salt.[8]

-

Hydrolysis: In a separate flask, prepare a boiling aqueous solution, which may contain a copper(I) catalyst to facilitate the hydrolysis.[6][7]

-

Reaction: Add the cold diazonium salt solution dropwise to the boiling aqueous solution. Vigorous evolution of nitrogen gas will be observed.

-

Work-up and Purification: After the addition is complete, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The aromatic region will display a complex splitting pattern due to the coupling between the three non-equivalent protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups and the electron-donating effect of the hydroxyl group. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Based on data for similar compounds, the aromatic protons are expected in the range of δ 6.9-7.5 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group will be shifted downfield (around 150-160 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the substituents, providing further confirmation of the substitution pattern.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.[11]

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

-

C-O Stretch: A strong absorption band around 1200-1260 cm⁻¹ due to the stretching of the C-O bond of the phenol.

-

C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

C-Cl Stretch: An absorption band in the fingerprint region, typically around 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

-

Aromatic C=C Stretch: Several sharp absorption bands in the region of 1450-1600 cm⁻¹ corresponding to the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[12][13]

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z corresponding to the molecular weight of this compound (196.55 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[2][14]

-

Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of a hydrogen atom, a CO molecule, and cleavage of the C-C bond adjacent to the oxygen. The presence of the trifluoromethyl group will also influence the fragmentation, with potential loss of CF₃ or related fragments.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups.

}

Caption: Key Reaction Pathways for this compound-

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[15] Conversely, the trifluoromethyl and chloro groups are deactivating and meta-directing. The regioselectivity of electrophilic substitution reactions on this molecule will be determined by the combined electronic effects of these substituents.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, which is a strong nucleophile. This allows for facile etherification and esterification reactions at the oxygen atom.

-

Nucleophilic Aromatic Substitution: Due to the electron-rich nature of the phenol ring, nucleophilic aromatic substitution is generally difficult unless there are strong electron-withdrawing groups positioned ortho or para to a leaving group.

Applications in Research and Drug Development

This compound is a crucial building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.

Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which are often desirable in drug candidates.[16]

A prominent example is its role in the synthesis of Sorafenib , an oral multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[17] The 4-chloro-3-(trifluoromethyl)phenyl moiety is a critical component of the Sorafenib molecule, contributing to its binding affinity and overall pharmacological profile.[16][17][18][19][20]

Agrochemicals

Halogenated and trifluoromethyl-substituted phenols are common structural motifs in a variety of herbicides and fungicides.[7] The specific substitution pattern of this compound makes it a potential precursor for the development of new crop protection agents.

Biological Activity

Halogenated phenols have been shown to exhibit a range of biological activities, including antimicrobial and antibiofilm properties.[21][22][23][24][25] The mechanism of action is often attributed to their ability to disrupt cell membranes and interfere with cellular processes. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structure suggests potential for further investigation in this area.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[2]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and commercially important chemical intermediate. Its well-defined synthesis, distinct spectroscopic properties, and predictable reactivity make it an invaluable tool for chemists in both academic and industrial research. The critical role of the 4-chloro-3-(trifluoromethyl)phenyl moiety in the structure of the anticancer drug Sorafenib underscores the significance of this compound in modern drug discovery and development. As the demand for complex, highly functionalized molecules continues to grow, the importance of key building blocks like this compound is set to increase.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]

- 6. JPH01268658A - Method for producing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 7. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. 4-Trifluoromethylphenol(402-45-9) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Phenol, 4-chloro-3-methyl- [webbook.nist.gov]

- 15. Phenol - Wikipedia [en.wikipedia.org]

- 16. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tarjomefa.com [tarjomefa.com]

- 20. thieme-connect.de [thieme-connect.de]

- 21. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

- 23. researchgate.net [researchgate.net]

- 24. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Chloro-3-(trifluoromethyl)phenol for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-3-(trifluoromethyl)phenol. It moves beyond basic identification to provide actionable insights into its properties, synthesis, analysis, and applications, grounded in established scientific principles.

Section 1: Core Compound Identification and Properties

This compound is a halogenated and trifluoromethylated aromatic compound. The presence of the trifluoromethyl (-CF₃) group, a potent electron-withdrawing moiety, significantly influences the molecule's chemical properties, including its acidity and reactivity.[1] This functional group is crucial in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3]

The definitive molecular and physical properties are summarized below.

Key Identifiers and Molecular Weight

| Property | Value | Source |

| Molecular Weight | 196.55 g/mol | [PubChem CID 80520][4] |

| Molecular Formula | C₇H₄ClF₃O | [PubChem CID 80520][4][5] |

| IUPAC Name | This compound | [PubChem CID 80520][4] |

| CAS Number | 6294-93-5 | [PubChem CID 80520][4][6] |

| Synonyms | 2-Chloro-5-hydroxybenzotrifluoride, p-Chloro-m-trifluoromethylphenol | [PubChem CID 80520][4][5] |

Physicochemical Characteristics

These properties are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions, extractions, and chromatographic analyses.

| Property | Value | Significance in Research |

| Physical State | Solid, White Appearance | Essential for handling and storage protocols.[5][7] |

| Odor | Phenolic | Indicates the need for handling in ventilated areas.[7] |

| XLogP3 | 3.8 | The high value indicates significant lipophilicity, suggesting good membrane permeability but low aqueous solubility.[4] |

| Hydrogen Bond Donor | 1 | The single phenolic hydroxyl group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.[4] |

Section 2: Synthesis Pathway and Mechanistic Considerations

While various synthetic routes exist, a common laboratory and industrial approach involves the transformation of a substituted aniline precursor. Understanding this pathway is crucial for custom synthesis or for assessing the impurity profile of commercial materials. A related compound, 4-Fluoro-3-(trifluoromethyl)phenol, is often synthesized from 4-fluoro-3-trifluoromethylaniline via a diazotization reaction followed by hydrolysis, a process that highlights a generalizable strategy for this class of compounds.[8]

Generalized Synthesis Workflow: Diazotization-Hydrolysis

The conversion of an aniline to a phenol is a cornerstone of synthetic organic chemistry. The causality behind the experimental choices is rooted in the reactivity of the diazonium intermediate.

-

Diazotization : The precursor, 4-chloro-3-(trifluoromethyl)aniline, is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C).

-

Causality : Low temperature is critical to prevent the highly unstable diazonium salt intermediate from prematurely decomposing. The strong acid protonates nitrous acid, forming the electrophilic nitrosonium ion (NO⁺) required to react with the primary amine.

-

-

Hydrolysis : The resulting diazonium salt solution is then heated. The diazonium group (-N₂⁺) is an excellent leaving group and is displaced by water to form the phenol.

-

Causality : Heating provides the activation energy needed to overcome the stability of the aromatic system and drive the nucleophilic substitution, releasing nitrogen gas and forming the desired hydroxyl group.

-

Below is a diagram illustrating this fundamental workflow.

References

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 2-Chloro-5-hydroxybenzotrifluoride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-hydroxybenzotrifluoride (also known as 4-Chloro-3-(trifluoromethyl)phenol), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its core physicochemical properties, explore its synthesis and characteristic reactivity, and discuss the scientific rationale behind its applications, particularly in modern drug development.

Introduction: The Strategic Importance of Fluorinated Phenols

2-Chloro-5-hydroxybenzotrifluoride is a substituted aromatic compound whose value lies in the unique combination of its functional groups: a hydroxyl group, a chlorine atom, and a trifluoromethyl (-CF3) group.[1] This specific arrangement makes it a highly versatile building block for creating more complex molecules with tailored biological and material properties.[1]

The presence of the trifluoromethyl group is particularly significant. In medicinal chemistry, the -CF3 group is a bioisostere for chlorine and methyl groups and is strategically incorporated into drug candidates to enhance key pharmacokinetic properties.[2] Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, increase cell membrane permeability, and enhance the binding affinity of a molecule to its biological target.[3][4] These benefits are central to the utility of 2-Chloro-5-hydroxybenzotrifluoride as a precursor in drug discovery.[3][5][6]

Physicochemical and Spectroscopic Properties

A clear understanding of the physical and analytical characteristics of a compound is fundamental to its application in research and manufacturing.

Core Properties

The key physicochemical properties of 2-Chloro-5-hydroxybenzotrifluoride are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 6294-93-5 | [1][5] |

| Molecular Formula | C₇H₄ClF₃O | [1][5] |

| Molecular Weight | 196.55 g/mol | [1][5] |

| Synonyms | This compound | [5] |

| Appearance | White to light yellow/orange crystalline solid | [5] |

| Melting Point | 42 - 46 °C | [5] |

| Boiling Point | 120 - 122 °C @ 27 mmHg | [5] |

| Solubility | Low solubility in water; soluble in common organic solvents. | [3] |

| pKa | 8.52 ± 0.18 (Predicted) |

Spectroscopic Data

Spectroscopic analysis is crucial for identity confirmation and quality control. Below are the expected spectroscopic characteristics for 2-Chloro-5-hydroxybenzotrifluoride.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons and the phenolic proton. The aromatic protons will show splitting patterns influenced by their positions relative to the chloro and trifluoromethyl groups. The phenolic -OH peak will be a broad singlet. |

| ¹³C NMR | Resonances for the six aromatic carbons and the carbon of the trifluoromethyl group (visible as a quartet due to C-F coupling). The electron-withdrawing effects of the substituents will cause significant shifts in the aromatic region. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 196 and 198 (due to ³⁵Cl/³⁷Cl isotopes). Key fragmentation would involve the loss of CO, Cl, and CF₃ groups, consistent with substituted phenols.[7][8] |

| FT-IR | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1200-1260 cm⁻¹), C-F stretching (~1100-1350 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

Synthesis and Reactivity

The synthesis of 2-Chloro-5-hydroxybenzotrifluoride and its subsequent reactions leverage well-established principles of organic chemistry.

Representative Synthesis Pathway

A common and industrially viable method for producing substituted phenols is through the diazotization of the corresponding aniline, followed by hydrolysis of the resulting diazonium salt. This multi-step process requires careful control of temperature and reagent addition to ensure high yield and purity.

The logical workflow for this synthesis is depicted below.

Caption: General synthesis workflow for 2-Chloro-5-hydroxybenzotrifluoride.

Detailed Synthesis Protocol (Representative)

This protocol is based on established methods for converting substituted anilines to phenols.[9][10]

Objective: To synthesize 2-Chloro-5-hydroxybenzotrifluoride from 4-Chloro-3-(trifluoromethyl)aniline.

Materials:

-

4-Chloro-3-(trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Toluene

-

Deionized Water

-

Ice

Procedure:

-

Salt Formation: In a reaction vessel equipped with a stirrer and thermometer, carefully add concentrated sulfuric acid to a measured amount of water, followed by the addition of 4-Chloro-3-(trifluoromethyl)aniline. Stir the mixture and cool to below 10°C to form a slurry of the aniline sulfate salt.

-

Diazotization: Prepare a solution of sodium nitrite in water. While maintaining the temperature of the aniline sulfate slurry at 0-10°C, add the sodium nitrite solution dropwise. The reaction is exothermic and strict temperature control is critical to prevent decomposition of the diazonium salt. Stir the mixture for an additional 30-60 minutes at this temperature after the addition is complete.

-

Hydrolysis: In a separate vessel, prepare a solution of copper sulfate in water and add toluene. Heat this mixture to approximately 85-95°C with vigorous stirring.

-

Reaction: Add the cold diazonium salt solution from Step 2 to the hot copper sulfate/toluene mixture. The diazonium salt will decompose upon heating, releasing nitrogen gas and forming the phenol, which will be extracted into the toluene layer.

-

Work-up: After the addition is complete, continue stirring for a period to ensure full reaction. Separate the organic (toluene) layer. Wash the organic layer with water and then with a brine solution.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the toluene under reduced pressure to yield the crude product. Further purification can be achieved by distillation under vacuum or recrystallization.

Key Applications and Chemical Logic

The primary utility of 2-Chloro-5-hydroxybenzotrifluoride is as a reactive intermediate. The phenolic hydroxyl group is nucleophilic and slightly acidic, making it a prime site for reactions such as etherification and esterification.

Role in Pharmaceutical and Agrochemical Synthesis

This compound is a key building block for various therapeutic agents and pesticides.[1] For example, the phenoxy moiety derived from this molecule is found in compounds designed to have specific biological activities. The synthesis of the anthelmintic drug Rafoxanide, for instance, involves the formation of a substituted phenoxy ether linkage, demonstrating the industrial relevance of this chemical class.[2][11][12]

Representative Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone reaction for phenols, allowing the attachment of various alkyl groups to the oxygen atom. This is a fundamental step in modifying the molecule's properties for specific applications.

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-3-methylphenol(59-50-7) 1H NMR [m.chemicalbook.com]

- 5. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. data.epo.org [data.epo.org]

- 10. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105461582A - A preparing method of rafoxanide - Google Patents [patents.google.com]

Spectroscopic data of 4-Chloro-3-(trifluoromethyl)phenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-3-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound (CAS 6294-93-5), a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a detailed, predicted spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected chemical shifts, vibrational modes, and fragmentation patterns. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this molecule's analytical characteristics for identification, purity assessment, and quality control.

Molecular Structure and Spectroscopic Implications

This compound is an aromatic compound characterized by a phenol backbone with two potent electron-withdrawing groups: a chlorine atom and a trifluoromethyl (-CF₃) group. The substitution pattern is critical to its spectroscopic properties. The chlorine atom is located at position 4 (para to the hydroxyl group), and the -CF₃ group is at position 3 (meta to the hydroxyl group). This arrangement dictates the electronic environment of each proton and carbon atom, leading to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its atomic connectivity and chemical environment.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.

Workflow for NMR Sample Preparation and Analysis

Solubility of 4-Chloro-3-(trifluoromethyl)phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Chloro-3-(trifluoromethyl)phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of solubility in process development, formulation, and purification, this document synthesizes theoretical principles with practical, field-proven methodologies. It offers a predictive solubility profile based on the molecule's physicochemical properties and details a robust, step-by-step experimental protocol for accurate solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding and practical application of solubility science for this specific compound.

Introduction: The Significance of this compound

This compound is a substituted aromatic compound whose structural motifs—a chlorinated phenyl ring, a hydroxyl group, and a trifluoromethyl group—make it a valuable and versatile building block in organic synthesis. The interplay of these functional groups dictates its reactivity, and critically, its solubility, which is a fundamental parameter influencing reaction kinetics, crystallization, purification, and the bioavailability of its derivatives. An accurate understanding of its behavior in various organic solvents is not merely academic; it is essential for optimizing manufacturing processes, ensuring product purity, and designing effective formulations.

Foundational Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The properties of this compound provide the basis for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | [1][2][3] |

| Molecular Weight | 196.55 g/mol | [1] |

| CAS Number | 6294-93-5 | [3][4] |

| Melting Point | 43 °C | [4] |

| Boiling Point | 120-122 °C at 27 Torr | [4] |

| Appearance | Solid | [2] |

| XLogP3 | 3.8 | [1] |

| pKa (Phenolic OH) | ~9.9 (Estimated based on phenol) | [5] |

The presence of the phenolic hydroxyl group allows for hydrogen bonding, both as a donor (from the -OH) and an acceptor (at the oxygen). The electronegative chlorine and trifluoromethyl groups create a significant dipole moment and increase the molecule's lipophilicity, as indicated by the high XLogP3 value. This dual character—the ability to engage in polar interactions via the hydroxyl group and non-polar interactions via the substituted ring—is central to its solubility profile.

The Theoretical Framework: Why "Like Dissolves Like" Matters

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] It posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key interactions are:

-

Hydrogen Bonding: The phenolic -OH group is the most significant contributor to solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).

-

Dipole-Dipole Interactions: The polar C-Cl, C-F, and C-O bonds contribute to a net molecular dipole, promoting solubility in polar aprotic solvents (e.g., ethyl acetate, dichloromethane).

-

Van der Waals Forces (London Dispersion Forces): The aromatic ring and halogen substituents allow for interactions with non-polar and weakly polar solvents, such as toluene and hexane.

The dissolution process can be understood thermodynamically, where the Gibbs free energy of solution (ΔG_sol) must be negative for dissolution to be spontaneous. This is governed by the enthalpy of solution (ΔH_sol), which involves breaking solute-solute and solvent-solvent bonds and forming solute-solvent bonds, and the entropy of solution (ΔS_sol), which is the change in disorder. Advanced thermodynamic models like UNIFAC and COSMO-RS can be used for quantitative predictions by estimating activity coefficients.[7][8]

Predictive Solubility Profile in Common Organic Solvents

While extensive experimental data for this specific compound is not widely published, a reliable predictive profile can be constructed based on its physicochemical properties and the theoretical framework described above.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Justification |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's -OH group and the solute's phenolic -OH group is the dominant and highly favorable interaction. |

| Polar Aprotic | Acetone, DMSO, THF | High | Strong dipole-dipole interactions and the ability of these solvents to act as potent hydrogen bond acceptors for the solute's phenolic proton lead to favorable solvation. |

| Halogenated | Dichloromethane (DCM) | High to Medium | The solute's chlorine atom and overall dipole moment align well with the polarity of DCM. Lack of hydrogen bonding from the solvent prevents extremely high solubility. |

| Aromatic | Toluene | Medium | While non-polar, toluene's aromatic ring can engage in π-π stacking with the solute's phenyl ring. The solute's lipophilic character (high LogP) contributes to solubility. |

| Esters | Ethyl Acetate | Medium | Balances polar (ester group) and non-polar (ethyl group) characteristics. The ester carbonyl can act as a hydrogen bond acceptor, promoting solubility. |

| Non-polar | Hexane, Heptane | Low | Significant mismatch in polarity. The energy required to break the strong hydrogen bonds between solute molecules is not compensated by the weak Van der Waals forces formed with the solvent. |

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain definitive quantitative data, the isothermal equilibrium shake-flask method is the gold standard.[6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached.

Principle

A surplus of the solid solute is agitated in the solvent at a constant temperature for a period sufficient to reach equilibrium, forming a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.

Diagram of the Experimental Workflow

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: To several glass vials, add a precisely weighed amount of this compound, ensuring it is in excess of its estimated solubility.

-

Solvent Addition: Using a calibrated pipette, add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the slurries for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. Trustworthiness Check: Analyze samples at different time points (e.g., 24h, 36h, 48h). Equilibrium is confirmed when the measured concentration no longer changes.

-

Phase Separation: Remove the vials from the shaker and allow them to stand for 30 minutes in a temperature-controlled bath to let solids settle. For a more robust separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sampling: Carefully draw the clear supernatant using a syringe and immediately pass it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step is critical to prevent inflation of the solubility value.

-

Dilution: Immediately and accurately dilute a known volume of the filtrate with the mobile phase to be used for analysis, bringing the concentration into the linear range of the calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (see Section 6) to determine the concentration.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Report results in units such as mg/mL or mol/L.

Analytical Quantification Methods

The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

| Method | Principle | Advantages | Disadvantages |

| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | High specificity, high sensitivity, wide linear range, robust and reproducible.[9][10] | Requires more expensive equipment and method development. |

| UV-Vis Spectrophotometry | Direct measurement of UV absorbance of the solution. | Fast, simple, and inexpensive equipment. | Prone to interference from impurities or solvent absorbance; less specific than HPLC.[11][12] |

Recommended HPLC-UV Method

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~280 nm (a UV scan should be performed to determine the λ_max).

-

Quantification: Use a multi-point external standard calibration curve prepared from a stock solution of this compound of known concentration.

Conclusion

The solubility of this compound is governed by a balance of polar and non-polar characteristics. It exhibits high solubility in polar solvents (both protic and aprotic) due to favorable hydrogen bonding and dipole-dipole interactions. Its solubility is moderate in aromatic and ester solvents and low in non-polar aliphatic hydrocarbons. For precise and reliable data, the isothermal shake-flask method coupled with HPLC-UV analysis is the recommended approach. The principles and protocols detailed in this guide provide a robust framework for researchers to predict, measure, and apply the solubility data of this important chemical intermediate in their work.

References

- 1. This compound | C7H4ClF3O | CID 80520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Biological Activity of 4-Chloro-3-(trifluoromethyl)phenol Derivatives

Abstract

The 4-chloro-3-(trifluoromethyl)phenol scaffold is a privileged structural motif in modern medicinal chemistry. The strategic incorporation of a chlorine atom and a trifluoromethyl (-CF₃) group onto the phenol ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties. These characteristics make it a valuable building block for the development of novel therapeutic agents with a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the synthesis, biological activities, and mechanisms of action of derivatives based on this core structure. We will explore key therapeutic areas, including oncology and infectious diseases, detail experimental protocols for synthesis and biological evaluation, and discuss structure-activity relationships that guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction: The Strategic Importance of the 4-Chloro-3-(trifluoromethyl)phenyl Moiety

The design of new drug candidates often hinges on the selection of a core scaffold that provides a foundation for favorable pharmacokinetic and pharmacodynamic properties. The this compound structure is of particular interest due to the synergistic effects of its substituents.

-

The Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern drug design. Its high electronegativity and strong carbon-fluorine bonds enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the -CF₃ group significantly increases lipophilicity, which can improve membrane permeability and cellular uptake, crucial for reaching intracellular targets.

-

The Chlorine Atom (-Cl): As a halogen, chlorine also contributes to the lipophilicity of the molecule. Its presence on the aromatic ring can influence the electronic distribution and provide additional contact points for binding to biological targets.

The combination of these two groups on a phenol ring, which itself is a versatile handle for chemical modification, creates a powerful platform for generating diverse libraries of bioactive compounds. Derivatives of this scaffold have been investigated for a range of therapeutic applications, most notably as anticancer and antimicrobial agents. This guide will delve into the chemical strategies used to derivatize this core and the resulting biological activities.

Synthesis of this compound Derivatives

The phenolic hydroxyl group of this compound serves as a primary site for derivatization. Common synthetic strategies include etherification, esterification, and the use of the phenol as a precursor for more complex heterocyclic structures.

Synthesis of Ether and Ester Derivatives

Simple yet effective modifications involve the conversion of the phenolic hydroxyl into an ether or an ester linkage.

-

Williamson Ether Synthesis: This classical method is employed to synthesize phenoxy ether derivatives. The phenol is first deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then displaces a halide from an alkyl halide in an SN2 reaction to yield the desired ether.

-

Steglich Esterification: For the synthesis of phenyl ester derivatives under mild conditions, the Steglich esterification is a common choice. This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the formation of an ester from the phenol and a carboxylic acid.

The following diagram illustrates a general workflow for the synthesis of these simple derivatives.

Caption: General synthetic workflow for ether and ester derivatives.

Synthesis of Heterocyclic Derivatives

The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component in many biologically active heterocyclic compounds. Often, the corresponding aniline (4-chloro-3-(trifluoromethyl)aniline) or isocyanate (4-chloro-3-(trifluoromethyl)phenyl isocyanate) are used as starting materials for the construction of these more complex scaffolds, such as pyrazoles, oxadiazoles, and indazoles.[1]

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated significant potential in several therapeutic areas.

Anticancer Activity

The 4-chloro-3-(trifluoromethyl)phenyl motif is present in a number of potent anticancer agents. Its derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines.

-

Mechanism of Action: While diverse, a recurring mechanism for anticancer activity involves the inhibition of protein kinases. For instance, the multi-kinase inhibitor sorafenib, used in the treatment of kidney and liver cancer, contains this critical moiety. The 4-chloro-3-(trifluoromethyl)phenyl group is crucial for its binding to the kinase domain.[2] Other derivatives have been found to act as tubulin polymerization inhibitors, disrupting the cytoskeleton of cancer cells and leading to cell cycle arrest and apoptosis.[3] A novel synthetic naphthofuran compound containing a related bis(trifluoromethyl)phenyl group, has been shown to inhibit liver tumor growth by inactivating the STAT3 pathway through direct binding to HNF 4α.[4]

-

Phenoxyacetamide Derivatives: Studies on phenoxyacetamide derivatives have shown that substitutions on the phenoxy ring are critical for their biological activity as inhibitors of the Pseudomonas aeruginosa type III secretion system, a key virulence factor.[5][6] This highlights the importance of the phenoxy core in mediating interactions with biological targets.

Antimicrobial Activity

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Derivatives incorporating the this compound scaffold have shown promising activity against various bacterial and fungal strains.

-

Mechanism of Action: A notable mechanism of antibacterial action is the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to bacterial cell death. For example, a series of novel 4-chloro-3-nitrophenylthiourea derivatives exhibited high antibacterial activity, with some compounds effectively inhibiting these topoisomerases.[7][8]

-

Structure-Activity Relationship (SAR): In a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, chloro and bromo substitutions on an adjacent phenyl ring resulted in improved antibacterial activity, with MIC values as low as 3.12 µg/mL against several strains, including methicillin-resistant Staphylococcus aureus (MRSA).[9] This indicates that the electronic and steric properties of substituents play a crucial role in modulating the antimicrobial potency.

The following diagram outlines a typical cascade for the biological screening of new derivatives.

Caption: Biological screening cascade for novel derivatives.

Quantitative Data Summary

The following table summarizes the reported biological activities of various derivatives containing the trifluoromethylphenyl moiety. It is important to note that these are often complex heterocyclic structures rather than simple ether or ester derivatives of the parent phenol.

| Derivative Class | Target/Organism | Activity Metric | Value (µM) | Reference |

| Isoxazole Derivative | MCF-7 (Breast Cancer) | IC₅₀ | 2.63 | [10] |

| Pyrazole Derivative | MRSA | MIC | 3.12 | [9] |

| Pyrazole Derivative | E. faecium | MIC | 1.56 | [9] |

| Naphthofuran Derivative | HepG2 (Liver Cancer) | IC₅₀ | 1 - 10.8 | [4] |

| Thiourea Derivative | S. aureus | MIC | 0.5 - 2 | [8] |

| Oxadiazole Derivative | E. coli | MIC | 8 | [3] |

Experimental Protocols

The following are representative, adaptable protocols for the synthesis and biological evaluation of this compound derivatives.

Protocol: Williamson Ether Synthesis of a Phenoxyacetamide Precursor

This protocol describes the synthesis of an ethyl 2-(4-chloro-3-(trifluoromethyl)phenoxy)acetate, a common precursor for phenoxyacetamide derivatives.

-

Deprotonation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

-

Alkylation: To the phenoxide solution, add ethyl bromoacetate (1.1 eq.) dropwise.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure ether derivative.

Protocol: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized compounds on a cancer cell line (e.g., MCF-7).[8][11][12][13][14]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Broth Microdilution Assay for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain (e.g., S. aureus).[2][5][6][15]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The presence of the trifluoromethyl group and chlorine atom confers advantageous physicochemical properties that translate into robust biological activity, particularly in the realms of anticancer and antimicrobial research. While many of the highly active reported compounds are complex heterocyclic systems, the foundational role of the 4-chloro-3-(trifluoromethyl)phenoxy moiety is evident.

Future research should focus on several key areas:

-

Systematic SAR Studies: A more systematic exploration of simpler ether and ester derivatives is warranted to fully understand the contribution of the core scaffold to biological activity.

-

Mechanism of Action Deconvolution: For novel active compounds, detailed mechanistic studies are crucial to identify specific molecular targets and pathways.

-

Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and safety in preclinical models.

The continued exploration of this privileged scaffold holds great promise for the discovery of next-generation therapeutic agents to address unmet medical needs in oncology and infectious diseases.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives [jstage.jst.go.jp]

- 11. Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Structure-Activity Relationship Study of TXA2 [research.amanote.com]

- 13. Design, synthesis and structure-activity relationship studies of novel phenoxyacetamide-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. oehha.ca.gov [oehha.ca.gov]

A-Technical-Guide-to-4-Chloro-3-(trifluoromethyl)phenol-in-Medicinal-Chemistry

A Senior Application Scientist's Guide to Leveraging 4-Chloro-3-(trifluoromethyl)phenol as a Strategic Building Block in Drug Discovery

Abstract

The strategic incorporation of halogenated and fluorinated motifs is a cornerstone of modern medicinal chemistry. Among the vast arsenal of available building blocks, this compound stands out for its unique combination of physicochemical properties that address key challenges in drug design, including metabolic stability, target affinity, and bioavailability. This guide provides an in-depth analysis of this critical scaffold, exploring its strategic value, key synthetic transformations, and prominent roles in successful drug candidates. We will delve into the mechanistic rationale behind its use, provide actionable experimental protocols, and examine its contribution to the structure-activity relationships (SAR) of clinically relevant molecules, such as the multi-kinase inhibitor Regorafenib.

The Strategic Value Proposition: Physicochemical and Pharmacokinetic Insights

This compound is more than a simple aromatic scaffold; it is a carefully orchestrated arrangement of functional groups, each contributing to a desirable pharmacokinetic profile. The synergy between the chloro, trifluoromethyl, and phenolic hydroxyl groups provides medicinal chemists with a powerful tool to overcome common drug development hurdles.

Physicochemical Properties

The unique substitution pattern imparts a distinct set of properties that are highly advantageous for drug design.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | PubChem[1] |

| Molecular Weight | 196.55 g/mol | PubChem[1] |

| Appearance | White Solid | Thermo Fisher Scientific[2] |

| XLogP3 | 3.8 | PubChem[1] |

| pKa (Phenolic OH) | ~8.0-9.0 (estimated) |

Note: The pKa is an estimation based on related structures like 3-(Trifluoromethyl)phenol (pKa 9.08) and the electron-withdrawing nature of the adjacent chloro group, which would be expected to lower the pKa.[3]

The Trifecta of Functionality: Decoding the SAR Contributions

The power of this building block lies in the combined influence of its three key functional groups.

-

Trifluoromethyl (CF₃) Group : This highly electronegative and lipophilic group is a game-changer in medicinal chemistry.[4] It serves as a potent metabolic blocker, preventing oxidative degradation at the meta position, thereby increasing the half-life of the drug.[5] Its steric bulk and electron-withdrawing nature can significantly influence conformational preferences and enhance binding affinity to target proteins.[4][5]

-

Chloro (Cl) Group : Positioned para to the hydroxyl group, the chlorine atom increases lipophilicity and can participate in favorable halogen bonding interactions within a protein's binding pocket. Its electron-withdrawing properties also modulate the acidity of the phenolic proton.

-

Phenolic Hydroxyl (-OH) Group : This versatile group is a critical anchor for molecular interactions. It can act as both a hydrogen bond donor and acceptor, forming key connections with amino acid residues in the target protein. Furthermore, it serves as a synthetic handle for introducing the rest of the molecule, typically through ether or urea linkages.